5,2'-二甲氧基黄酮

描述

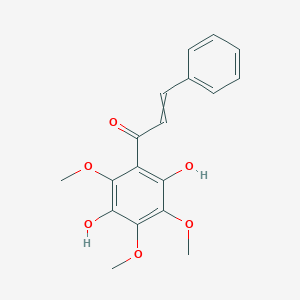

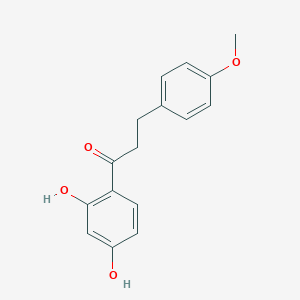

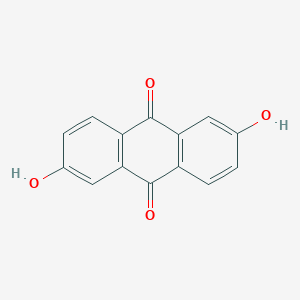

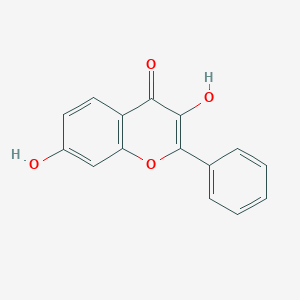

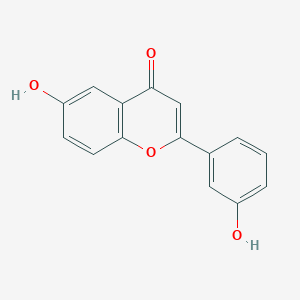

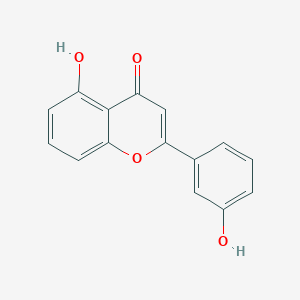

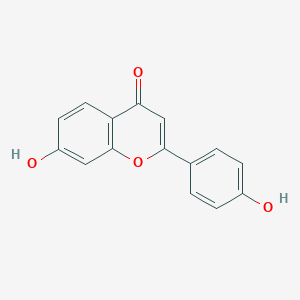

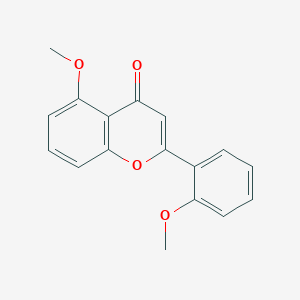

5,2’-Dimethoxyflavone is a compound with the molecular formula C17H14O4 . It is also known by other names such as 5-methoxy-2-(2-methoxyphenyl)chromen-4-one . The molecular weight of this compound is 282.29 g/mol .

Molecular Structure Analysis

The molecular structure of 5,2’-Dimethoxyflavone consists of a flavone backbone with two methoxy groups attached at the 5 and 2’ positions . The InChI key for this compound is QNKIRTADURZGPG-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5,2’-Dimethoxyflavone is a solid compound . Its molecular weight is 282.29 g/mol, and it has a molecular formula of C17H14O4 .

科学研究应用

抗炎活性:5,7-二甲氧基黄酮在大鼠爪水肿模型中显示出与阿司匹林相当的抗炎作用,以及较弱的中枢神经系统抑制活性 (Panthong et al., 1989)。

抗糖尿病和降血脂作用:在链脲佐菌素诱导的糖尿病大鼠中,5,7-二甲氧基黄酮显着降低血糖和糖化血红蛋白水平,同时还通过降低血清甘油三酯和胆固醇表现出降血脂作用 (Xie et al., 2019)。

药代动力学和组织分布:对小鼠的研究揭示了 5,7-二甲氧基黄酮的药代动力学和组织分布,显示其在给药后存在于各个器官中,这对于评估其体内作用至关重要 (Bei & An, 2016)。

癌症化学预防特性:甲基化黄酮类化合物(如 5,7-二甲氧基黄酮)已被确认为癌细胞增殖的有效抑制剂,显示出作为化学预防/化疗剂的潜力 (Walle et al., 2007)。

抗胆碱酯酶活性:5,7-二甲氧基黄酮对乙酰胆碱酯酶和丁酰胆碱酯酶表现出显着的抑制活性,表明在治疗阿尔茨海默病等神经退行性疾病中具有潜在应用 (Sawasdee et al., 2009)。

药物相互作用和代谢:持续摄入 5,7-二甲氧基黄酮会影响由细胞色素 P450 酶处理的药物的代谢,影响这些药物的药代动力学 (Ochiai et al., 2018)。

血管舒张机制:5,7-二甲氧基黄酮在大鼠主动脉环中诱导内皮依赖性舒张,表明在治疗心血管疾病中具有潜在应用 (Tep-areenan et al., 2010)。

抗菌活性:某些黄酮类化合物,包括 5,7-二甲氧基黄酮的衍生物,已显示出对各种细菌菌株的抗菌活性,表明具有作为抗菌剂的潜力 (Edewor & Olajire, 2011)。

急性淋巴细胞白血病中的化疗剂:5,7-二甲氧基黄酮有效抑制细胞周期停滞并诱导急性淋巴细胞白血病细胞系的凋亡,但它可能拮抗其他抗癌药物的细胞毒性 (Goto et al., 2012)。

未来方向

Flavonoids, including 5,2’-Dimethoxyflavone, have shown potential in various areas of research. For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . This suggests that 5,2’-Dimethoxyflavone and similar compounds could have potential applications in the treatment of muscle diseases .

生化分析

Biochemical Properties

5,2’-Dimethoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This interaction suggests that 5,2’-Dimethoxyflavone plays a significant role in biochemical reactions related to protein synthesis.

Cellular Effects

5,2’-Dimethoxyflavone has been found to have various effects on cells and cellular processes. It has been shown to enhance energy metabolism by upregulating PGC-1α and increasing the glycogen content and the mRNA expression of glycogen synthase in C2C12 myocytes . This suggests that 5,2’-Dimethoxyflavone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5,2’-Dimethoxyflavone exerts its effects through several mechanisms. It has been found to inhibit cell proliferation by reducing the expression of proliferating cell nuclear antigen (PCNA) protein . Additionally, it induces cell death by increasing caspase-3 and cleavage PARP protein expressions . These findings suggest that 5,2’-Dimethoxyflavone can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 5,2’-Dimethoxyflavone change over time in laboratory settings. For instance, it has been observed to have a dose-dependent inhibitory activity on cell proliferation, with the effects becoming more pronounced over time

Dosage Effects in Animal Models

In animal models, the effects of 5,2’-Dimethoxyflavone vary with different dosages. For example, oral administration of 5,7-dimethoxyflavone, a similar compound, at 25 and 50 mg/kg/day for 8 weeks improved exercise capacity and grip strength and increased muscle weight and volume in mice

Metabolic Pathways

It is known that flavonoids like 5,2’-Dimethoxyflavone are metabolized in the body through phase I and phase II metabolic reactions, which involve various enzymes and cofactors

Transport and Distribution

The transport and distribution of 5,2’-Dimethoxyflavone within cells and tissues have been studied to some extent. After oral administration, 5,7-dimethoxyflavone was found to be most abundant in the gut, followed by liver, kidney, brain, spleen, heart, lung, adipose, and muscle

属性

IUPAC Name |

5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKIRTADURZGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350944 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6697-62-7 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。